2-(3,4-DIMETHOXYPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
Overview
Description
2-(3,4-DIMETHOXYPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline is 378.15795719 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibition of Kinase Activity
Quinoline derivatives have been optimized for potent inhibition of Src kinase activity, a protein involved in regulating cellular processes. Such compounds have shown effectiveness in inhibiting both Src kinase activity and Src-mediated cell proliferation. For instance, modifications to the quinoline structure have resulted in compounds with improved inhibitory performance against Src family kinases, highlighting their potential in cancer therapy and research into kinase-related diseases (Boschelli et al., 2001).
Synthesis and Structural Analysis
Quinoline derivatives are central to the synthesis of complex organic molecules. Studies have explored the synthesis of various quinoline compounds, revealing their structural diversity and potential applications in creating new materials or pharmaceuticals. For example, the development of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination demonstrates the versatility of quinoline derivatives in organic synthesis (Bonacorso et al., 2018).
Antimicrobial Activity
Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, showing considerable effectiveness against Gram-positive and Gram-negative bacteria and fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Gouhar et al., 2017).
Corrosion Inhibition
In the field of materials science, quinoline derivatives have been investigated as corrosion inhibitors for metals in acidic mediums. Their efficiency in mitigating corrosion, alongside their adsorption behavior on metal surfaces, indicates their utility in protecting industrial equipment and infrastructure (Singh et al., 2016).
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-20-8-7-15(13-21(20)27-2)19-14-17(16-5-3-4-6-18(16)23-19)22(25)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAIJGXUQRYZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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